Platycodin D3

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Platycodin D3 has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

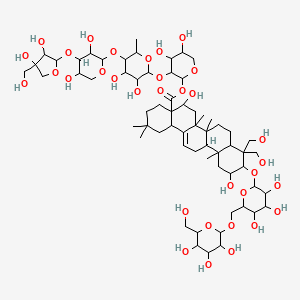

Platycodin D3, also known as Platycodin D (PLD), is an oleanane-type triterpenoid saponin extracted from the root of Platycodon grandiflorus . The primary targets of this compound are tumor cells and inflammatory cells . It has been reported to exhibit anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . In the context of cancer, this compound has been found to target the c-Myc protein in gastric cancer cells .

Mode of Action

This compound interacts with its targets primarily by triggering apoptosis and autophagy in tumor cells . In gastric cancer cells, this compound has been shown to downregulate the protein level of c-Myc rather than its mRNA level in a dose-dependent manner . It enhances the ubiquitination-dependent degradation of c-Myc, leading to significant cell cycle arrest and subsequent apoptosis .

Biochemische Analyse

Biochemical Properties

Platycodin D3 can be enzymatically converted to platycodin D via β-d-glucosidase hydrolysis . This biochemical reaction involves the hydrolysis of platycoside sugar moieties, significantly modifying the compound’s biofunctionality .

Cellular Effects

The cellular effects of this compound are primarily related to its conversion to platycodin D. The biotransformation process significantly increases the platycodin D levels in Platycodi radix extracts . Platycodin D is known for its various nutraceutical activities, suggesting that this compound may indirectly influence cell function through its conversion to platycodin D .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic conversion to platycodin D via β-d-glucosidase hydrolysis . This process involves the cleavage of the glycosidic bond in this compound, leading to the formation of platycodin D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as it is converted to platycodin D . The stability and degradation of this compound, as well as its long-term effects on cellular function, are likely to be influenced by this conversion process .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the formation of platycodin D . This pathway involves the enzyme β-d-glucosidase, which catalyzes the hydrolysis of this compound to platycodin D .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Platycodin D3 can be synthesized through the deglucosylation reaction of its precursors, platycoside E and platycodin D, using β-glucosidase . This enzymatic conversion is typically carried out under optimal conditions to maximize yield.

Industrial Production Methods

Industrial production of this compound involves the extraction of Platycodon grandiflorus roots followed by purification processes. The roots are often extracted using solvents like ethanol or methanol, and the extract is then subjected to chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Platycodin D3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: β-glucosidase is commonly used to hydrolyze this compound into its aglycone form.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to add sugar moieties to this compound.

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Platycodin D3 ähnelt anderen Triterpensaponinen wie Platycodin D, Platycosid E und Polygalacin D . Es ist einzigartig in seiner spezifischen molekularen Struktur und den besonderen pharmakologischen Aktivitäten, die es zeigt. Zum Beispiel, während Platycodin D und Platycosid E auch für ihre entzündungshemmenden und Antitumoreigenschaften bekannt sind, hat this compound in bestimmten Bioassays eine höhere Potenz gezeigt .

Referenzen

Biologische Aktivität

Platycodin D3, a saponin derived from the root of Platycodon grandiflorum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and mucoregulatory effects. This article reviews the significant findings related to the biological activity of this compound, supported by research studies and case analyses.

This compound is one of the major saponins found in Platycodon grandiflorum, which is traditionally used in Asian medicine for treating respiratory ailments. The compound exhibits a complex structure that influences its biological functions, including anti-inflammatory properties and mucin secretion enhancement.

- Inflammatory Pathway Modulation : this compound has been shown to inhibit the phosphorylation of key proteins involved in inflammatory signaling pathways, specifically the MAPK/NF-κB pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and eotaxin in asthmatic models .

- Mucin Secretion : The compound stimulates mucin release from epithelial cells in the airways, enhancing expectoration and respiratory function. In studies, this compound demonstrated a greater effect on mucin release compared to traditional mucolytics like ambroxol .

In Vitro Studies

- Mucin Release Enhancement : In experiments with rat and hamster tracheal epithelial cell cultures, this compound significantly increased mucin secretion upon nebulization. This effect was more potent than that of ATP, a known mucin secretagogue .

- Anti-inflammatory Effects : this compound exhibited strong anti-inflammatory activity by decreasing nitrite and IL-6 production in LPS-induced macrophage models .

In Vivo Studies

- Asthma Model : In a study involving asthmatic mice, administration of this compound resulted in improved airway dynamics and reduced pathological changes in lung tissue. The treatment decreased inflammatory cell infiltration and mucus hypersecretion .

- Bioavailability : Research indicated that the oral bioavailability of this compound is approximately 1.35% when administered at a dose of 500 mg/kg .

Summary of Biological Activities

Case Study 1: Airway Disease Treatment

A clinical investigation highlighted the effectiveness of this compound as an expectorant agent in patients with chronic airway diseases. Patients treated with this compound showed significant improvement in sputum clearance and overall respiratory function.

Case Study 2: Asthma Management

In a controlled study involving asthmatic subjects, those administered this compound experienced reduced symptoms related to airway hyperreactivity and inflammation. The findings suggest potential therapeutic applications for managing asthma exacerbations.

Eigenschaften

IUPAC Name |

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKCYIRZWRRXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317737 | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-03-1 | |

| Record name | Platycodin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.